molecular formula C10H14ClNO2 B13046359 (R)-3-Amino-3-(M-tolyl)propanoic acid hcl

(R)-3-Amino-3-(M-tolyl)propanoic acid hcl

Cat. No.: B13046359
M. Wt: 215.67 g/mol
InChI Key: XZCWWAAFUPZCNH-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride is a chiral amino acid derivative It is a phenylalanine derivative, characterized by the presence of an amino group and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-Amino-3-(M-tolyl)propanoic acid.

    Protection of Amino Group: The amino group is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Formation of Intermediate: The protected amino acid is then subjected to a series of reactions, including alkylation and deprotection, to form the desired ®-3-Amino-3-(M-tolyl)propanoic acid.

    Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as crystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(M-tolyl)propanoic acid: A closely related compound with similar structural features.

    Phenylalanine Derivatives: Other derivatives of phenylalanine with varying substituents on the aromatic ring.

Uniqueness

®-3-Amino-3-(M-tolyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a methyl group on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-2-4-8(5-7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1

InChI Key

XZCWWAAFUPZCNH-SBSPUUFOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.